molecular formula C17H18N2O5S B2927687 Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate CAS No. 1904356-71-3

Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate

Cat. No. B2927687
CAS RN: 1904356-71-3
M. Wt: 362.4
InChI Key: QZKWOBLCWWJSIX-UHFFFAOYSA-N
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Description

“Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate” is a complex organic compound that contains several functional groups, including a pyrrolidine ring, a pyridine ring, a sulfonyl group, and a benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyridine ring is a six-membered ring with two nitrogen atoms . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom . The benzoate group is a benzene ring attached to a carboxylate ester .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyridine ring could potentially undergo electrophilic substitution reactions, while the ester could undergo hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and ester groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate is a compound with potential in various chemical syntheses and transformations. For instance, Markitanov et al. (2016) explored the synthesis of new 4-(trifluoromethyl)pyrrolidines, which are compounds containing sulfonyl groups, through 1,3-dipolar cycloaddition reactions, highlighting the versatility of sulfonyl-containing compounds in organic synthesis (Markitanov et al., 2016).
  • Xiu-lan (2009) demonstrated the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide from a similar compound, showing the applicability of such molecules in the production of key intermediates for pharmaceuticals (Z. Xiu-lan, 2009).

Biological Interactions and Potential Applications

  • In the field of medicinal chemistry and drug design, understanding the interactions of compounds like Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate with biological systems is crucial. Richter et al. (2022) studied the in vitro metabolic fate of synthetic cannabinoid receptor agonists, highlighting how modifications in the chemical structure can impact the biological activity of similar compounds (Richter et al., 2022).

Applications in Material Science

  • In material science, compounds with sulfonyl groups can play a role in the development of new materials. For example, Almeida et al. (2017) explored the synthesis and electrochromic properties of a pyrrole derivative, which could have similarities in behavior to Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate, thereby suggesting potential applications in smart materials and sensors (Almeida et al., 2017).

Safety and Hazards

As with any chemical compound, handling “Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given its complex structure and the presence of several functional groups commonly found in bioactive compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

methyl 4-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-17(20)13-5-7-15(8-6-13)25(21,22)19-11-9-14(12-19)24-16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKWOBLCWWJSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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